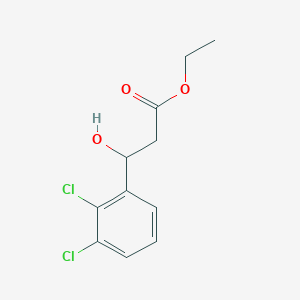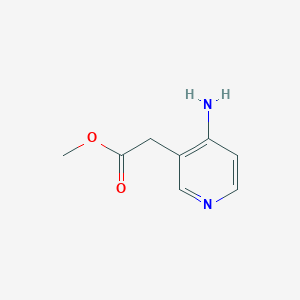
4-Chloro-3-isobutylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-isobutylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and an isobutyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isobutylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-isobutylpyridine using N-chlorosulfonamide under photochemical conditions. This method leverages the radical chain mechanism to selectively chlorinate the non-resonant heterobenzylic C(sp3)–H bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-Chloro-3-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-3-isobutylpyridine or 4-hydroxy-3-isobutylpyridine can be formed.
Oxidation Products: Oxidation can yield compounds like this compound N-oxide.
Reduction Products: Reduction can lead to the formation of this compound derivatives with altered functional groups.
科学研究应用
4-Chloro-3-isobutylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-isobutylpyridine involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group contribute to its binding affinity and reactivity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- 4-Chloro-3-methylpyridine
- 4-Chloro-3-ethylpyridine
- 4-Chloro-3-propylpyridine
Uniqueness
4-Chloro-3-isobutylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isobutyl group at the 3-position enhances its steric and electronic characteristics, making it a valuable compound for various synthetic and research applications .
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
4-chloro-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
RKMUUMBEOKLCLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=CN=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
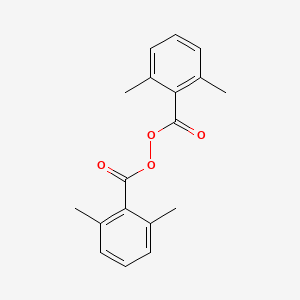

![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
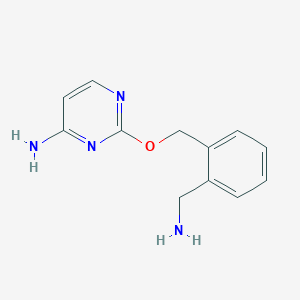
![(3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
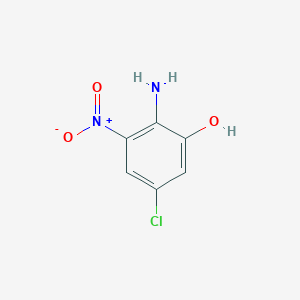
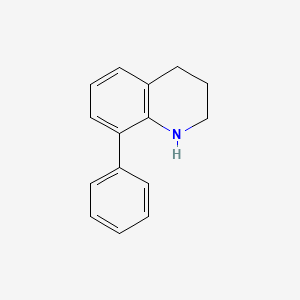
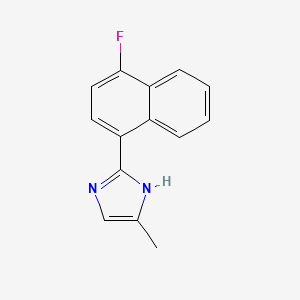
![(2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)
